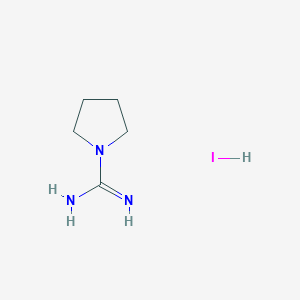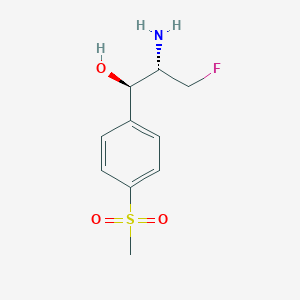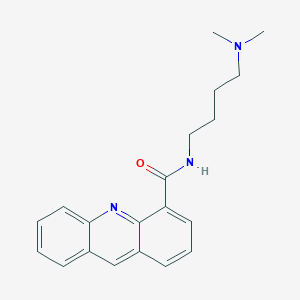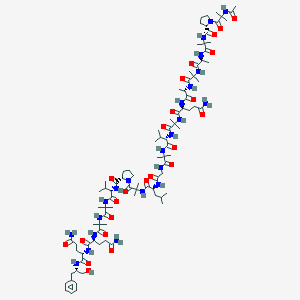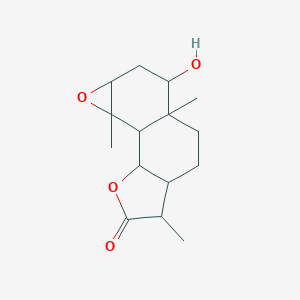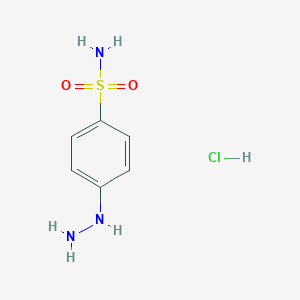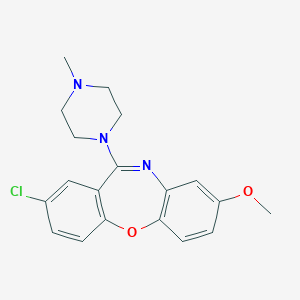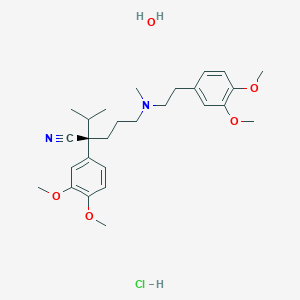
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG plays a crucial role in various physiological and pathophysiological processes, such as vasodilation, platelet aggregation, and smooth muscle relaxation. KT5823 has been extensively used as a research tool to investigate the role of PKG in these processes.
Wirkmechanismus
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone selectively inhibits PKG by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKG, leading to the inhibition of various physiological processes that are regulated by PKG.
Biochemische Und Physiologische Effekte
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been shown to inhibit the phosphorylation of various downstream targets of PKG, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC). This leads to the inhibition of vasodilation, platelet aggregation, and smooth muscle relaxation, which are regulated by PKG.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several advantages as a research tool. It is a highly selective inhibitor of PKG and does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC). This allows for the specific investigation of the role of PKG in various physiological processes. However, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Additionally, its potency may vary depending on the experimental conditions, such as the concentration of ATP and cGMP.
Zukünftige Richtungen
There are several future directions for the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in research. One potential application is the investigation of the role of PKG in cancer. PKG has been shown to play a role in the proliferation, migration, and invasion of cancer cells, and 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone may be a useful tool for studying these processes. Another potential application is the development of novel PKG inhibitors with improved potency and selectivity, which may have therapeutic potential for various diseases. Finally, the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in combination with other inhibitors or drugs may provide insights into the complex signaling pathways that regulate physiological processes.
Synthesemethoden
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 2-butoxyacetyl chloride in the presence of triethylamine, followed by reaction with 1H-imidazole in the presence of sodium hydride and DMF.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been widely used in scientific research to investigate the role of PKG in various physiological and pathophysiological processes. For example, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been used to study the mechanism of vasodilation in response to nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are known to activate PKG. 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has also been used to investigate the role of PKG in platelet aggregation and smooth muscle relaxation.
Eigenschaften
CAS-Nummer |
106837-08-5 |
|---|---|
Produktname |
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone |
Molekularformel |
C15H16Cl2N2O2 |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-butoxy-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-2-3-8-21-15(19-7-6-18-10-19)14(20)12-5-4-11(16)9-13(12)17/h4-7,9-10,15H,2-3,8H2,1H3 |
InChI-Schlüssel |
DTCBDIOPEGXSGI-UHFFFAOYSA-N |
SMILES |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Kanonische SMILES |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Synonyme |
Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



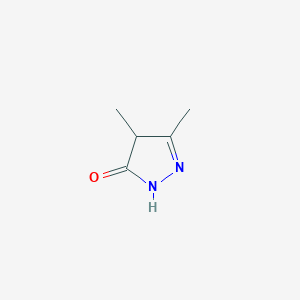
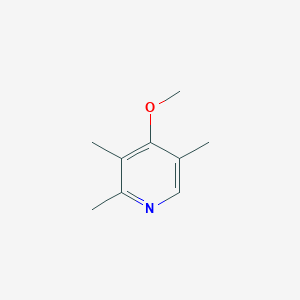
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
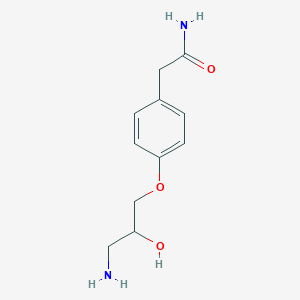
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
